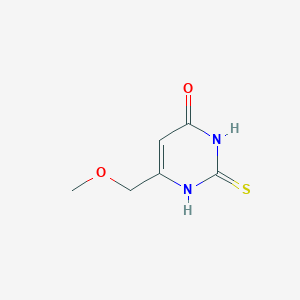

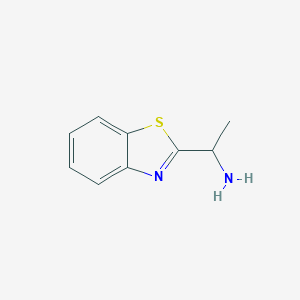

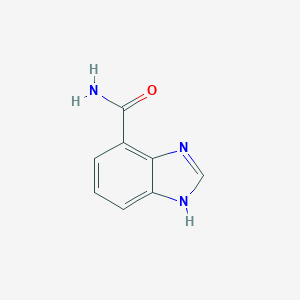

2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones, involves multi-step chemical processes. These often include reactions like substitution, nitration, ammoniation, oxidation, and reduction, leading to the formation of the desired mercapto-pyrimidinol derivatives (Alagarsamy, Vijayakumar, & Solomon, 2007). Another example includes the synthesis from 2,6-Dichloropyridine through a series of similar reactions (Jin, 2010).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by spectroscopic methods such as IR and NMR. These techniques provide insights into the arrangement of atoms and the presence of functional groups in the molecule. For instance, 2-mercapto-5-methoxyimidazo[4,5-b]pyridine, a compound with a structure similar to 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol, was primarily identified using IR and 1H-NMR (Guan Jin, 2010).

Chemical Reactions and Properties

The chemical behavior of such compounds often involves interactions with various reagents to form new heterocyclic systems. The mercapto group (-SH) in these molecules can undergo various chemical transformations, contributing to their reactivity and potential biological activities (Hassan, Youssef, El-zohry, & El-wafa, 1988).

Aplicaciones Científicas De Investigación

Application 1: Regioselective Bis- or Polyalkylation

- Summary of Application: This study investigated the synthetic utility of 6-amino-2-mercapto-3H-pyrimidin-4-one as building blocks for new poly (pyrimidine) by alkylation using bis (halo) compounds and zeolite nano-gold as a catalyst .

- Methods of Application: The experimental findings were supported by theoretical Density functional theory (DFT) computations at the DFT/B3LYP level of theory, utilizing the 6-311++G (d,p) basis set in the gas phase .

- Results or Outcomes: The stability of the 12a and 12b phases is higher than the other Regio isomer 11a and 11b phases, according to DFT modelling . The electronic parameters: dipole moment of these compounds in the ground state were theoretically investigated .

Application 2: Synthesis of Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines

- Summary of Application: This study provides an overview of the chemistry and biological significance of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs .

- Methods of Application: The main sections include synthesis methods, the reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications .

- Results or Outcomes: The aim of this study is to discuss the synthetic significance of the titled compounds and to establish the biological characteristics of this class of compounds as studied to date .

Safety And Hazards

The compound is labeled with a warning signal word. The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362, P403+P233, and P501 . These codes correspond to various safety measures to be taken while handling the compound, such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and others.

Propiedades

IUPAC Name |

6-(methoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-10-3-4-2-5(9)8-6(11)7-4/h2H,3H2,1H3,(H2,7,8,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVMVIUSRGXSEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)NC(=S)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351611 |

Source

|

| Record name | 6-(Methoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol | |

CAS RN |

175205-07-9 |

Source

|

| Record name | 6-(Methoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B70678.png)

![5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one](/img/structure/B70687.png)

![5,7-Difluoro-2,3-dihydrobenzo[b]furan](/img/structure/B70689.png)

![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)